REACTION_CXSMILES
|
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[CH:5][CH:4]=1.[C:12]([O-])(O)=[O:13].[Na+].ClC(Cl)(OC(=O)OC(Cl)(Cl)Cl)Cl.[NH2:29][C:30]1[S:40][C:33]2[CH2:34][N:35]([CH2:38][CH3:39])[CH2:36][CH2:37][C:32]=2[C:31]=1[C:41]([NH2:43])=[O:42]>C(Cl)Cl.C1COCC1>[CH2:38]([N:35]1[CH2:36][CH2:37][C:32]2[C:31]([C:41]([NH2:43])=[O:42])=[C:30]([NH:29][C:12](=[O:13])[NH:7][C:6]3[CH:8]=[CH:9][C:3]([C:2]([F:10])([F:11])[F:1])=[CH:4][CH:5]=3)[S:40][C:33]=2[CH2:34]1)[CH3:39] |f:1.2|
|
Name
|
|
Quantity
|
161 mg
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(N)C=C1)(F)F
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
98 mg
|
Type
|
reactant
|
Smiles
|
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
225 mg
|
Type
|
reactant
|
Smiles
|
NC1=C(C2=C(CN(CC2)CC)S1)C(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was vigorously stirred at room temperature for 45 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
next added
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at room temperature for 8 h
|
Duration
|
8 h
|
Type
|
CUSTOM
|
Details
|
The solvent was then removed under vacuo
|
Type
|
ADDITION
|
Details
|
the resultant crude product was diluted with methanol
|
Type
|
FILTRATION
|
Details
|
the insoluble solid was filtered off
|
Type
|
CUSTOM
|
Details
|
Upon evaporation of MeOH
|
Type
|
WASH
|
Details
|
washed with water (×2)
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was back extracted with DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography, Isolera system (SiO2 gel as stationary phase, 12 g HP column, dry loading)
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1CC2=C(CC1)C(=C(S2)NC(NC2=CC=C(C=C2)C(F)(F)F)=O)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 128 mg | |
YIELD: PERCENTYIELD | 31% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |